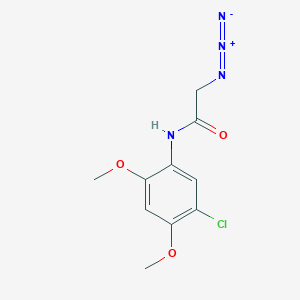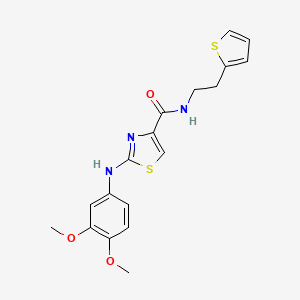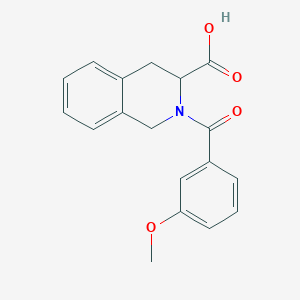
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a chemical compound with the molecular formula C10H11ClN4O3. It is used primarily in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its azide functional group, which is a linear, polyatomic anion consisting of three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: Often carried out using copper(I) catalysts in the presence of alkynes.
Major Products
Substitution Reactions: Products include various substituted acetamides.
Reduction Reactions: The primary product is the corresponding amine.
Cycloaddition Reactions: The major product is a triazole derivative.
Scientific Research Applications
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is utilized in several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves its azide group, which can undergo various chemical transformations. In biological systems, the azide group can react with alkyne-containing molecules in a process known as click chemistry, forming stable triazole linkages. This reaction is highly specific and can be used to label or modify biomolecules without interfering with their natural functions.
Comparison with Similar Compounds
Similar Compounds
- 2-azido-N-(2,4-dimethoxyphenyl)acetamide
- 2-azido-N-(3,5-dimethoxyphenyl)acetamide
- 2-azido-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is unique due to the presence of both the azide group and the 5-chloro-2,4-dimethoxyphenyl moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-17-8-4-9(18-2)7(3-6(8)11)14-10(16)5-13-15-12/h3-4H,5H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPPQNQEDCJTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN=[N+]=[N-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)



![1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2583322.png)

![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)


![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)
![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2583330.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2583331.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B2583335.png)
![2,4-dichloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2583336.png)
